

# Spectroscopic Analysis of 1,14-Tetradecanediol: A Technical Guide

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## Compound of Interest

Compound Name: *1,14-Tetradecanediol*

Cat. No.: *B034324*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1,14-tetradecanediol** (CAS: 19812-64-7), a long-chain aliphatic diol. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a clear, tabular format. Detailed experimental protocols, based on available information and standard laboratory practices, are also included to aid in the replication and interpretation of these results.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1,14-tetradecanediol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.64	t	4H	-CH <sub>2</sub> -OH
~1.56	p	4H	-CH <sub>2</sub> -CH <sub>2</sub> -OH
~1.25	br s	20H	-(CH <sub>2</sub> ) <sub>10</sub> -
~1.36	s	2H	-OH

Solvent: CDCl<sub>3</sub> & DMSO-d<sub>6</sub>. The chemical shifts, particularly for the hydroxyl protons, can vary with concentration and solvent.

#### <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
~63.0	-CH <sub>2</sub> -OH
~32.8	-CH <sub>2</sub> -CH <sub>2</sub> -OH
~29.6	-(CH <sub>2</sub> ) <sub>n</sub> - (multiple peaks)
~25.7	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Source of Sample: Eastman Organic Chemicals, Rochester, New York.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (hydrogen-bonded)
~2920	Strong	C-H stretch (asymmetric, CH <sub>2</sub> )
~2850	Strong	C-H stretch (symmetric, CH <sub>2</sub> )
~1470	Medium	C-H bend (scissoring, CH <sub>2</sub> )
~1060	Strong	C-O stretch (primary alcohol)
~720	Medium	C-H rock (long chain, -(CH <sub>2</sub> ) <sub>n</sub> -)

Technique: Attenuated Total Reflectance (ATR) or Vapor Phase.

## Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
212.2	~5	[M-H <sub>2</sub> O] <sup>+</sup>
194.2	~10	[M-2H <sub>2</sub> O] <sup>+</sup>
55	100	C <sub>4</sub> H <sub>7</sub> <sup>+</sup> (most abundant fragment)
82	High	C <sub>6</sub> H <sub>10</sub> <sup>+</sup>
41	High	C <sub>3</sub> H <sub>5</sub> <sup>+</sup>

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

## Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1,14-tetradecanediol** (from Sigma-Aldrich, Catalog Number: 299014) was dissolved in a mixture of deuterated chloroform ( $\text{CDCl}_3$ ) and deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a standard NMR spectrometer (e.g., Bruker Avance 400 MHz).

- $^1\text{H}$  NMR: The spectrum was acquired using a standard pulse program. Data was collected over a spectral width of approximately 16 ppm with a relaxation delay of 1-2 seconds. The number of scans was typically 16 or 32 to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: The spectrum was acquired using a proton-decoupled pulse program. The spectral width was set to approximately 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) were used to obtain a high-quality spectrum.

The resulting free induction decays (FIDs) were processed with an exponential multiplication (line broadening of 0.3 Hz for  $^1\text{H}$  and 1-2 Hz for  $^{13}\text{C}$ ) and Fourier transformed. The spectra were then phase and baseline corrected. Chemical shifts are reported relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR: A small amount of solid **1,14-tetradecanediol** (from Aldrich, 299014) was placed directly onto the diamond crystal of an ATR accessory of an FTIR spectrometer. The spectrum was recorded by co-adding 16 or 32 scans at a resolution of 4  $\text{cm}^{-1}$  over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Vapor Phase IR: The vapor phase IR spectrum was obtained using a heated gas cell in a DIGILAB FTS-14 spectrometer. The sample was heated to a temperature sufficient to produce a vapor, and the spectrum was recorded.

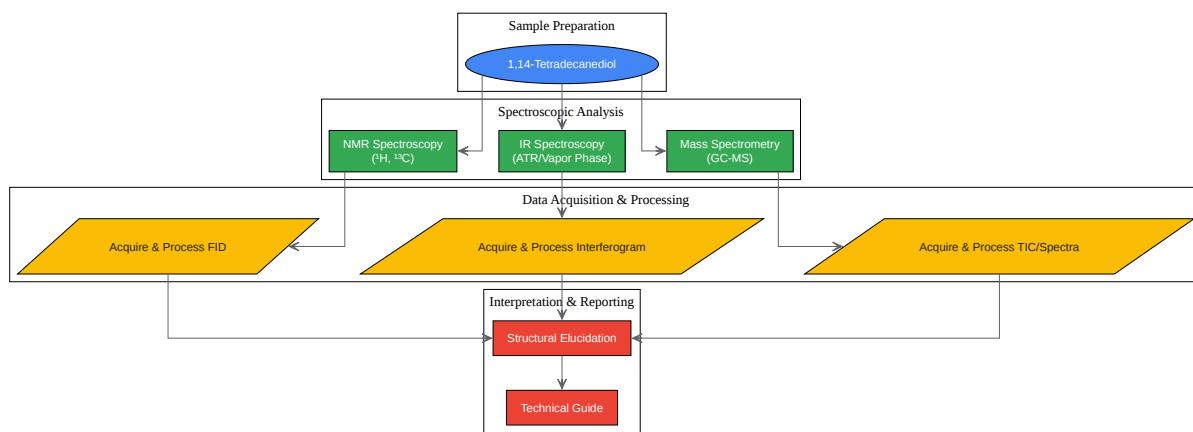
## Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **1,14-tetradecanediol** was injected into the GC.

- Gas Chromatography: The separation was performed on a DB-1 capillary column (or equivalent non-polar column). A typical temperature program would start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300 °C) to ensure elution of the compound.
- Mass Spectrometry: The mass spectrometer was operated in EI mode at a standard ionization energy of 70 eV. Mass spectra were recorded over a mass range of m/z 40-400. The resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak for **1,14-tetradecanediol** were analyzed.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,14-tetradecanediol**.

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Caption: Workflow for Spectroscopic Analysis of **1,14-Tetradecanediol**.

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